molecular formula C9H10FN B6182195 3-cyclopropyl-6-fluoro-2-methylpyridine CAS No. 2624132-16-5

3-cyclopropyl-6-fluoro-2-methylpyridine

Cat. No.: B6182195
CAS No.: 2624132-16-5
M. Wt: 151.2
InChI Key:
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Description

3-cyclopropyl-6-fluoro-2-methylpyridine is a heterocyclic aromatic compound that contains a pyridine ring substituted with a cyclopropyl group at the 3-position, a fluorine atom at the 6-position, and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-6-fluoro-2-methylpyridine can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, 3-bromo-2-nitropyridine can be reacted with a fluorinating agent such as Bu4N+F− in DMF at 20°C to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the cyclopropyl and methyl groups at the desired positions.

Industrial Production Methods

Industrial production of fluorinated pyridines often involves the use of complex fluorinating agents and catalysts. For example, the fluorination of pyridine by a complex of AlF3 and CuF2 at high temperatures (450–500°C) can yield fluorinated pyridine derivatives . These methods are scalable and can be optimized for the production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-6-fluoro-2-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Fluorinating Agents: Bu4N+F−, AlF3, CuF2

    Catalysts: Palladium catalysts for coupling reactions

    Solvents: DMF, DMSO, and other polar aprotic solvents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can yield biaryl compounds, while substitution reactions can produce various substituted pyridines.

Scientific Research Applications

3-cyclopropyl-6-fluoro-2-methylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-cyclopropyl-6-fluoro-2-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclopropyl-6-fluoro-2-methylpyridine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The cyclopropyl group can influence the compound’s steric and electronic characteristics, making it distinct from other fluorinated pyridines.

Properties

CAS No.

2624132-16-5

Molecular Formula

C9H10FN

Molecular Weight

151.2

Purity

95

Origin of Product

United States

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